Androgen receptor antagonist 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

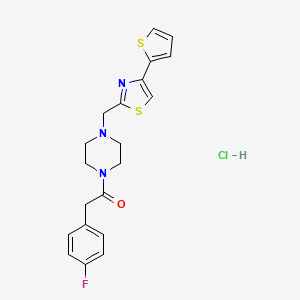

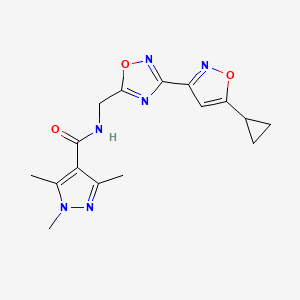

Androgen receptor antagonist 1 is an orally available full androgen receptor (AR) antagonist with an IC50 of 59 nM . It can be used in the synthesis of PROTAC AR degraders, which results in 24% and 47% AR protein degradation in LNCaP cells at 1 μM and 10 μM, respectively . Antiandrogens, also known as androgen antagonists or testosterone blockers, are a class of drugs that prevent androgens like testosterone and dihydrotestosterone (DHT) from mediating their biological effects in the body .

Synthesis Analysis

The synthesis of AR antagonists has been studied extensively . For instance, hydantoin androgen receptor antagonists were synthesized to study their antagonistic activities . The structures of new compounds were confirmed by HRMS, 1H NMR, and 13C NMR spectra .Molecular Structure Analysis

The molecular structure of AR antagonists is complex and varies depending on the specific compound . For instance, some non-steroidal AR agonists or antagonists replace the A-ring of DHT with substituted aromatic rings .Chemical Reactions Analysis

AR antagonists interact with the androgen receptor, blocking its activity . They can inhibit the proliferation of prostate cancer cells with similar, or even higher, bioactivities to bicalutamide .Physical And Chemical Properties Analysis

The physical and chemical properties of AR antagonists are influenced by their molecular structure . For example, the presence of negative charge groups at the R1 position, bulky substituents at the R2 position, and hydrophilic groups at the R3 position can effectively improve the anti-cancer properties of AR antagonists .Applications De Recherche Scientifique

Structural Insights and Drug Design

Structural Basis for Accommodation of Nonsteroidal Ligands : Research highlighted the mechanisms by which nonsteroidal androgen receptor (AR) antagonists, like Androgen Receptor Antagonist 1, interact with the AR. This study provided critical insights for receptor-based drug design, particularly in understanding how structural changes in ligands and mutations in the AR can switch their function from antagonistic to agonistic, relevant in prostate cancer treatment (Bohl et al., 2005).

Advances in Computational Development : The development of AR antagonists, including those similar to Androgen Receptor Antagonist 1, has been significantly advanced through computer-aided drug design. This research emphasizes molecular modeling techniques for understanding resistance mechanisms of AR antagonists at the molecular level, essential in prostate cancer therapeutics (Hu et al., 2020).

Antagonist Development and Therapeutics

Development of β-Amino-Carbonyl Compounds : A study on β-amino-carbonyl-based AR antagonists demonstrated their potential in controlling prostate cancer, similar to Androgen Receptor Antagonist 1. This research underscores the therapeutic potential of novel AR antagonists in inhibiting AR nuclear translocation and androgen-responsive gene expression (Zhang et al., 2014).

Research on Non-Steroidal AR Antagonists : Non-steroidal AR antagonists, like Androgen Receptor Antagonist 1, have shown promise in treating early prostate cancer. This study summarizes the progress on various non-steroidal AR antagonists, highlighting their potent activity and clinical trial status (Hao, 2012).

Structural and Functional Analysis

Structures of AR-Ligand Complexes : Investigating the structures of AR-ligand complexes, including those with AR antagonists, has provided a deeper understanding of their biological functions and mechanisms. This research is crucial in promoting the discovery of superior drug candidates for clinical applications like prostate cancer therapy (Sakkiah et al., 2016).

Structural Dynamics of Agonist and Antagonist Binding : The study of how AR antagonists and agonists bind to the AR contributes to the understanding of the conformational changes induced in the AR, crucial for the development of effective antagonists like Androgen Receptor Antagonist 1 (Singam et al., 2019).

Novel Approaches in AR Antagonism

Peptide Antagonists of the Androgen Receptor : Peptide antagonists offer an innovative way to block AR function by interrupting AR-protein interactions, providing a flexible and potentially more effective approach compared to small molecule antagonists like Androgen Receptor Antagonist 1 (Gao, 2010).

Therapeutic Strategies Targeting AR : Exploring various types of compounds that target the AR, including AR agonists and antagonists, this research provides insights into developing effective treatments for conditions like prostate cancer (Xiang & Wang, 2022).

Mécanisme D'action

Safety and Hazards

The safety profiles of the AR antagonist drug class create a significant barrier to the identification of next-generation AR antagonists . GABA-A inhibition is a common off-target activity of approved and next-generation AR antagonists potentially explaining some side effects and safety hazards of this class of drugs .

Orientations Futures

The development of AR antagonists is an active area of research, with many potential directions for future work . For instance, an emerging alternative approach to relying on competitive binding of the HBP to prevent endogenous androgen action is to downregulate (decrease expression or destroy (destabilize or proteolyze)) the AR, thereby eliminating AR-mediated signaling .

Propriétés

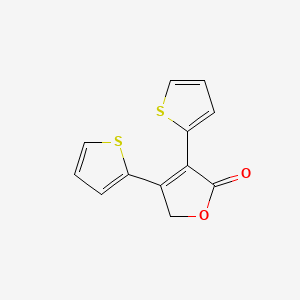

IUPAC Name |

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNHDLYWZTKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androgen receptor antagonist 1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)

![(4-Chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone](/img/structure/B2656095.png)

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)